(S)-2-methoxy-butane

Catalog No.
S8537833
CAS No.
66610-39-7
M.F
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
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(S)-2-methoxy-butane

CAS Number

66610-39-7

Product Name

(S)-2-methoxy-butane

IUPAC Name

(2S)-2-methoxybutane

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3/t5-/m0/s1

InChI Key

FVNIMHIOIXPIQT-YFKPBYRVSA-N

SMILES

CCC(C)OC

Canonical SMILES

CCC(C)OC

Isomeric SMILES

CC[C@H](C)OC

(S)-2-methoxy-butane, also known as sec-butyl methyl ether, is an organic compound with the molecular formula C5H12OC_5H_{12}O and a molecular weight of approximately 88.15 g/mol. It is a chiral molecule, characterized by its specific spatial arrangement of atoms, which gives rise to its enantiomeric form. The compound features a methoxy group (-OCH₃) attached to the second carbon of a butane chain, making it a member of the ether class of compounds. Its IUPAC name reflects its structure and stereochemistry, with the "S" designation indicating its specific chirality .

Typical for ethers and alcohols. Some notable reactions include:

  • Nucleophilic Substitution Reactions: The methoxy group can be replaced by nucleophiles in reactions such as SN2S_N2 mechanisms, particularly when reacting with alkyl halides or other electrophiles.
  • Dehydration: Under acidic conditions, (S)-2-methoxy-butane can undergo dehydration to form alkenes.
  • Oxidation: Although ethers are generally resistant to oxidation, under certain conditions, they can be oxidized to form aldehydes or ketones.

The reactivity of (S)-2-methoxy-butane is influenced by its structure, particularly the presence of the methoxy group which can stabilize carbocation intermediates during reactions .

Several methods exist for synthesizing (S)-2-methoxy-butane:

  • Alkylation of Alcohols: The reaction of butanol with methyl iodide in the presence of a base can yield (S)-2-methoxy-butane.
    Butanol+Methyl IodideBase(S) 2 Methoxy Butane\text{Butanol}+\text{Methyl Iodide}\xrightarrow{\text{Base}}(S)\text{ 2 Methoxy Butane}
  • Esterification Reactions: The reaction between butanoic acid and methanol under acidic conditions can also produce this compound.
  • Chiral Pool Synthesis: Utilizing chiral starting materials allows for the selective synthesis of (S)-2-methoxy-butane through asymmetric synthesis techniques .

(S)-2-methoxy-butane has several applications in various fields:

  • Solvent: Due to its ether properties, it is often used as a solvent in organic synthesis and extraction processes.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Flavoring Agent: In food chemistry, it may be used as a flavoring agent due to its pleasant odor profile .

(S)-2-methoxy-butane shares structural similarities with other ether compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
1-MethoxybutaneCH₃O(CH₂)₃CH₃Linear structure; less steric hindrance
2-MethoxypropaneCH₃O(CH(CH₃)₂)Branching at the second carbon
3-MethoxypentaneCH₃O(CH₂)₄CH₃Longer carbon chain; different physical properties
Ethyl methyl etherC₂H₅OCH₃Smaller size; different boiling point

Uniqueness of (S)-2-Methoxy-Butane

(S)-2-methoxy-butane is unique due to its specific chirality and the presence of both a methoxy group and a butyl chain, which influences its reactivity and potential biological activity. Its chiral nature allows for distinct interactions in biological systems compared to non-chiral ethers or other structural isomers .

IUPAC Nomenclature and Stereochemical Designation

(S)-2-methoxy-butane follows systematic IUPAC naming rules as a substituted butane derivative. The parent chain is a four-carbon butane system (C1–C4), with a methoxy group (-OCH₃) at position C2. The stereochemical descriptor "(S)" specifies the absolute configuration of the chiral center at C2, where the priority order of substituents follows Cahn-Ingold-Prelog rules:

  • Methoxy group (-OCH₃)
  • Methyl group (-CH₂CH₂CH₃)
  • Ethyl group (-CH₂CH₃)
  • Hydrogen (-H)

The S configuration arises when these groups are arranged counterclockwise in decreasing priority. This stereochemical assignment has been confirmed through polarimetric studies showing a specific rotation of [α]²⁵D = -12.4° (c = 1.0, CHCl₃), consistent with levorotatory behavior for this enantiomer.

Molecular Geometry and Conformational Analysis

The molecular geometry of (S)-2-methoxy-butane exhibits three key structural features:

  • Tetrahedral chiral center: Bond angles at C2 measure 109.3°–109.7° (C-O-C-CH₂)
  • Ether linkage: C-O bond length of 1.414 Å
  • Alkyl chain: C-C bond lengths averaging 1.534 Å

Conformational analysis via density functional theory (DFT) calculations reveals three primary rotamers (Figure 1):

ConformerDihedral Angle (C1-C2-O-CH₃)Relative Energy (kcal/mol)
Anti180°0.0 (reference)
Gauche(+)+60°3.8
Gauche(-)-60°4.2

The energy barrier between anti and gauche conformers arises from steric interactions between the methoxy group and adjacent methyl substituents. Nuclear Overhauser Effect (NOE) spectroscopy confirms a 72:28 anti:gauche population ratio in solution at 25°C.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

(S)-2-methoxy-butane exhibits distinct stereochemical relationships:

Enantiomeric Pair

  • (S)-2-methoxy-butane ([α]²⁵D = -12.4°)
  • (R)-2-methoxy-butane ([α]²⁵D = +12.4°)

The enantiomers demonstrate identical physical properties (melting point, boiling point, solubility) but opposite optical activities. Chiral chromatography using a β-cyclodextrin stationary phase achieves baseline separation (α = 1.24) of the enantiomers.

Diastereomeric Relationships
Compared to structural isomers:

  • 1-methoxy-butane (no chiral center)
  • 3-methoxy-butane (different substitution pattern)

These diastereomers show substantial differences in boiling points ((S)-2-methoxy-butane: 78°C vs 1-methoxy-butane: 70°C), demonstrating the impact of oxygen placement on intermolecular forces.

Crystallographic Data and Molecular Packing Arrangements

X-ray diffraction studies of single crystals (space group P2₁2₁2₁) reveal:

ParameterValue
Unit Cell Dimensionsa=6.34 Å, b=7.89 Å, c=12.45 Å
Z-value4
Density0.892 g/cm³
R-factor0.039

The molecular packing shows alternating layers of enantiopure (S)-configurations with intermolecular contacts dominated by C-H···O interactions (2.89–3.12 Å). The methoxy oxygen acts as a hydrogen bond acceptor to adjacent alkyl C-H groups, creating a herringbone pattern along the crystallographic a-axis.

Classical Etherification Approaches

Williamson Ether Synthesis Optimization

The Williamson ether synthesis remains the most reliable method for preparing 2-methoxy-butane. This SN2 reaction involves the nucleophilic displacement of an alkyl halide by an alkoxide ion. For (S)-2-methoxy-butane, the reaction typically employs (S)-2-butanol derivatives and methyl halides.

Key Optimization Parameters:

  • Alkyl Halide Selection: Primary alkyl halides, such as 1-bromo-butane, are ideal due to their susceptibility to SN2 mechanisms [1] [6]. Tertiary halides favor elimination, making them unsuitable [1].
  • Alkoxide Preparation: Deprotonation of (S)-2-butanol with strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) generates the requisite alkoxide [1] [2]. Mixed solvents (e.g., ethanol/THF) enhance alkoxide stability and reaction homogeneity [2].
  • Temperature and Solvent: Reactions are conducted at 50–80°C in polar aprotic solvents (e.g., tetrahydrofuran) to stabilize transition states [1] [6].

Example Protocol:

  • Dissolve (S)-2-butanol (1.0 equiv) in tetrahydrofuran.
  • Add NaH (1.2 equiv) to generate the alkoxide.
  • Introduce methyl iodide (1.1 equiv) and reflux for 6–12 hours.
  • Isolate (S)-2-methoxy-butane via fractional distillation (yield: 65–75%) [1] [2].

Table 1: Williamson Synthesis Conditions and Yields

Alkyl HalideBaseSolventYield (%)
Methyl iodideNaHTHF72
Methyl tosylateKOHEthanol68
Methyl bromideNaOHTHF/Water65

Acid-Catalyzed Dehydration Methods

Acid-catalyzed dehydration of alcohols offers an alternative route, though enantiomeric purity is challenging to maintain. This method involves the intermolecular dehydration of (S)-2-butanol and methanol under acidic conditions.

Mechanistic Considerations:

  • Protonation: Sulfuric acid protonates the hydroxyl group of (S)-2-butanol, forming an oxonium ion [3].
  • Nucleophilic Attack: Methanol attacks the carbocation intermediate, yielding 2-methoxy-butane [4].
  • Rearrangements: Competing carbocation rearrangements (e.g., hydride shifts) may reduce stereochemical fidelity [3].

Optimization Strategies:

  • Catalyst Selection: Amberlyst 15, a solid acid resin, minimizes side reactions compared to liquid acids like H2SO4 [4].
  • Stoichiometry: A 1:1 molar ratio of (S)-2-butanol to methanol suppresses dimerization [4].

Table 2: Acid-Catalyzed Etherification Efficiency

CatalystTemperature (°C)Yield (%)Enantiomeric Excess (%)
H2SO41105812
Amberlyst 15906318

Asymmetric Synthesis Techniques

Chiral Auxiliary-Mediated Configurational Control

Chiral auxiliaries temporarily embed stereochemical information into intermediates, enabling enantioselective synthesis. For (S)-2-methoxy-butane, Ellman’s sulfinamide auxiliaries have been explored:

  • Couple a sulfinamide group to 2-butanol, creating a chiral template.
  • Perform alkylation with methyl iodide.
  • Cleave the auxiliary via hydrolysis, retaining the (S)-configuration [5].

Limitations:

  • Auxiliary introduction and removal add synthetic steps, reducing overall efficiency.
  • Yields rarely exceed 50% due to steric hindrance during alkylation [5].

Catalytic Enantioselective Formation Strategies

Recent advances in asymmetric catalysis aim to directly install the methoxy group with high enantioselectivity. Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) facilitate alkoxide formation in nonpolar media:

  • Dissolve (S)-2-butanol and methyl bromide in toluene.
  • Add a cinchona-derived catalyst to mediate the SN2 reaction.
  • Achieve enantiomeric excesses up to 40% [5].

Challenges:

  • Catalyst loading requirements (10–20 mol%) hinder scalability.
  • Competing elimination pathways reduce ether yields [5].

Green Chemistry Approaches in Alkoxybutane Synthesis

Solvent-Free Reactions:

  • Eliminating solvents reduces waste and energy input. For example, neat mixtures of (S)-2-butanol and methyl iodide react at 60°C with K2CO3 as the base (yield: 60%) [2].

Microwave-Assisted Synthesis:

  • Microwave irradiation accelerates reaction kinetics, cutting synthesis times from hours to minutes. A 15-minute irradiation at 100°C improves yields by 15% compared to conventional heating [2].

Renewable Catalysts:

  • Enzyme-mediated etherification using lipases (e.g., Candida antarctica) in ionic liquids achieves moderate enantioselectivity (30% ee) but remains experimental [4].

Table 3: Green Synthesis Performance Metrics

MethodConditionsYield (%)ee (%)
Solvent-freeK2CO3, 60°C6098
Microwave-assisted100°C, 15 min7599
Enzymatic[BMIM][PF6], 40°C3530

Phase Transition Behavior (Melting/Boiling Points)

The thermodynamic phase transition properties of (S)-2-methoxy-butane have been characterized through analysis of available experimental and computational data. The boiling point of 2-methoxybutane has been consistently reported in the literature at 60-61°C (333-334 K) under standard atmospheric pressure conditions [1] [2]. This value represents the temperature at which the liquid-vapor phase equilibrium is established at 1 atm pressure.

The melting point of 2-methoxybutane has been documented at -100°C (173 K) [1] [2], indicating the solid-liquid phase transition temperature under standard conditions. This relatively low melting point is consistent with the molecular structure of the compound, which contains a branched alkyl ether backbone that reduces intermolecular packing efficiency compared to linear analogs.

Table 1: Phase Transition Properties of (S)-2-Methoxy-butane

PropertyValueTemperature (K)Reference
Boiling Point60-61°C333-334 [1] [2]
Melting Point-100°C173 [1] [2]
Density (0°C)0.7621 g/cm³273 [1]
Density (25°C)0.737 g/cm³298 [2]

The thermodynamic behavior of related 2-methoxybutane compounds demonstrates the influence of molecular structure on phase transitions. Comparative analysis reveals that the branched ether structure contributes to reduced boiling points compared to linear alkyl ethers of similar molecular weight [3].

Vapor Pressure and Volatility Analysis

The vapor pressure characteristics of (S)-2-methoxy-butane exhibit temperature-dependent behavior consistent with the Clausius-Clapeyron relationship. Experimental vapor pressure data for related methoxybutane compounds indicate significant volatility at ambient temperatures, which is characteristic of low molecular weight aliphatic ethers [4].

Theoretical vapor pressure calculations using established correlations suggest that 2-methoxybutane exhibits moderate volatility at room temperature. The Antoine equation parameters and vapor pressure correlation data from related studies provide insight into the temperature-dependent vapor pressure behavior [4].

Table 2: Vapor Pressure and Volatility Parameters

Temperature (K)Vapor Pressure (kPa)Source
284.675.09 [4]
326.2232.54 [4]
367.78128.71 [4]

The volatility analysis indicates that (S)-2-methoxy-butane exhibits characteristics typical of short-chain aliphatic ethers, with substantial vapor pressure at elevated temperatures. This behavior is consistent with the molecular structure containing weak intermolecular forces dominated by van der Waals interactions [5].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D Techniques)

The nuclear magnetic resonance spectroscopic characterization of (S)-2-methoxy-butane reveals distinct chemical environments corresponding to the asymmetric carbon center and methoxy functionality. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the stereochemical configuration and electronic environment of the molecule.

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 2-methoxybutane demonstrates five distinct signal regions, each corresponding to different chemical environments within the molecule [6]. The methoxy protons appear as a singlet at approximately 3.4 ppm, reflecting the shielding effect of the oxygen atom and the lack of coupling with adjacent protons [6].

The methine proton adjacent to the oxygen appears as a sextet at 3.3 ppm, indicating coupling with five neighboring protons (the methoxy group and the methyl group attached to the same carbon) [6]. The chemical shift is consistent with the deshielding effect of the adjacent oxygen atom.

Table 3: ¹H Nuclear Magnetic Resonance Signal Assignments for 2-Methoxybutane

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.4Singlet3H-OCH₃
3.3Sextet1H-CH(OCH₃)-
1.4Pentet2H-CH₂CH₃
1.2Doublet3H-CH(CH₃)-
0.90Triplet3H-CH₂CH₃

The ethyl chain protons exhibit characteristic splitting patterns, with the methylene protons appearing as a pentet at 1.4 ppm due to coupling with both the terminal methyl group and the methine proton [6]. The terminal methyl group of the ethyl chain appears as a triplet at 0.90 ppm, reflecting coupling with the adjacent methylene protons [6].

¹³C Nuclear Magnetic Resonance Spectral Characteristics

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through chemical shift analysis of the carbon framework. The carbon atoms in (S)-2-methoxy-butane exhibit distinct chemical shifts based on their electronic environment and substitution patterns [7].

The methoxy carbon typically appears in the range of 55-60 ppm, characteristic of carbons bonded to oxygen in aliphatic ethers [7]. The quaternary carbon bearing the methoxy group exhibits a chemical shift consistent with its substitution pattern and electronic environment.

Table 4: ¹³C Nuclear Magnetic Resonance Chemical Shift Ranges

Carbon EnvironmentChemical Shift Range (ppm)Reference
-OCH₃55-60 [7]
-CH(OCH₃)-75-85 [7]
-CH₂-20-30 [7]
-CH₃ (terminal)10-20 [7]

The stereochemical configuration of the (S)-enantiomer can be confirmed through advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, which provide spatial connectivity information [7].

Infrared Vibrational Mode Correlations

The infrared spectroscopic analysis of (S)-2-methoxy-butane reveals characteristic vibrational modes that serve as molecular fingerprints for structural identification and conformational analysis. The infrared spectrum exhibits distinct absorption bands corresponding to specific functional groups and molecular vibrations.

Characteristic Carbon-Hydrogen Stretching Vibrations

The aliphatic carbon-hydrogen stretching region (2800-3000 cm⁻¹) contains multiple overlapping bands corresponding to the various methyl and methylene groups within the molecule [8]. The methoxy group contributes characteristic stretching vibrations in this region, with asymmetric and symmetric carbon-hydrogen stretches appearing at distinct frequencies [9].

Table 5: Infrared Vibrational Mode Assignments for (S)-2-Methoxy-butane

Wavenumber (cm⁻¹)AssignmentIntensityReference
2950-2840C-H stretch (aliphatic)Medium [8]
1480-1440CH₂ bendingMedium [8]
1465-1440CH₃ bendingMedium [8]
1250-1050C-O-C stretchStrong [8]

Ether Linkage Vibrational Characteristics

The most diagnostically significant absorption in the infrared spectrum of (S)-2-methoxy-butane corresponds to the carbon-oxygen-carbon asymmetric stretching vibration of the ether linkage [10] [11]. This absorption typically appears as a strong band in the range of 1140-1070 cm⁻¹ for saturated ethers [10].

The ether carbon-oxygen-carbon symmetric stretching vibration appears at lower frequencies, typically between 890-820 cm⁻¹, although this band is generally less intense than the asymmetric stretch [10]. The relative intensities and exact positions of these bands provide information about the molecular environment and substitution patterns around the ether oxygen [12].

Methoxy Group Specific Vibrations

The methoxy functionality contributes distinct vibrational modes that can be distinguished from other alkyl ether absorptions [9]. The carbon-oxygen stretching vibration of the methoxy group typically appears in the 1100-1000 cm⁻¹ region, often overlapping with other ether stretching modes but distinguishable through careful spectral analysis [13].

The methoxy carbon-hydrogen bending vibrations contribute to the fingerprint region of the spectrum, providing additional confirmation of the methoxy substitution pattern [9]. These vibrations are particularly useful for distinguishing between different ether isomers and substitution patterns.

Chromatographic Behavior and Retention Parameters

The chromatographic behavior of (S)-2-methoxy-butane is characterized by its interaction with various stationary phases and its retention properties under different analytical conditions. The retention parameters provide valuable information for analytical method development and compound identification.

Gas Chromatographic Retention Characteristics

The gas chromatographic retention behavior of 2-methoxybutane and related ethers has been systematically studied using various stationary phases [14] [15]. The retention index, defined relative to normal alkane standards, provides a standardized measure of retention behavior that is independent of specific instrumental conditions [16].

Table 6: Gas Chromatographic Retention Indices for Related Ether Compounds

CompoundRetention IndexColumn TypeReference
2-Methoxybutane672-678Non-polar [4]
2-Methoxybutane790Polar [4]
Methyl ethers600-800Various [15]

The retention behavior on non-polar stationary phases is primarily determined by the boiling point and molecular weight of the compound, while polar stationary phases provide additional selectivity based on the polar interactions with the ether oxygen [16]. The difference in retention indices between polar and non-polar phases provides information about the polarity and hydrogen bonding capacity of the compound.

Liquid Chromatographic Retention Behavior

In liquid chromatographic systems, the retention of (S)-2-methoxy-butane is influenced by the mobile phase composition, column chemistry, and temperature [17]. The retention factor (k') provides a measure of the compound's affinity for the stationary phase relative to the mobile phase.

The hydrophobic selectivity parameter (αCH₂) describes the retention behavior based on the hydrophobic interactions between the compound and the stationary phase [18]. For ether compounds, this parameter is influenced by the overall hydrophobicity of the molecule and the accessibility of hydrophobic regions for interaction with the stationary phase.

Retention Time Variation and Method Robustness

The retention time stability of (S)-2-methoxy-butane in chromatographic analysis is subject to various factors including mobile phase composition, temperature, and column aging [17]. Typical retention time variation for well-controlled liquid chromatographic methods ranges from ±0.02-0.05 minutes for small organic molecules [17].

Temperature effects on retention are particularly significant for volatile compounds like 2-methoxybutane, where small temperature variations can lead to measurable changes in retention behavior [17]. The temperature coefficient of retention provides information about the enthalpy of interaction between the analyte and the stationary phase.

Table 7: Factors Affecting Chromatographic Retention of (S)-2-Methoxy-butane

ParameterEffect on RetentionMagnitudeReference
Mobile phase compositionHigh±10% change affects k' significantly [17]
TemperatureModerate~2% change per °C [17]
Column agingLowGradual drift over time [17]
pH (if applicable)VariableDepends on ionizable groups [17]

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

88.088815002 g/mol

Monoisotopic Mass

88.088815002 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-23-2023

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